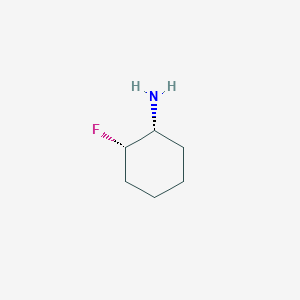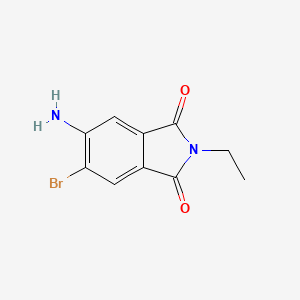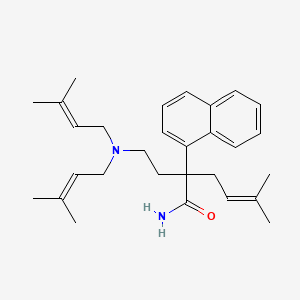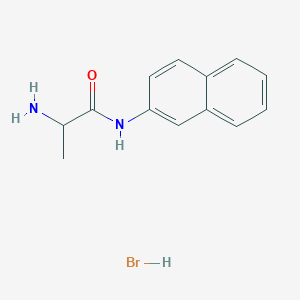![molecular formula C10H13F3N2O3 B12281097 rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12281097.png)
rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide;2,2,2-trifluoroacetic acid is a bicyclic amine derivative. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which is a common motif in many natural products and pharmaceuticals. The presence of the trifluoroacetic acid moiety enhances its stability and solubility, making it a valuable compound in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the amino group: The amino group can be introduced via reductive amination or through nucleophilic substitution reactions.
Carboxamide formation: The carboxamide group is typically introduced through amidation reactions using carboxylic acid derivatives and amines.
Addition of trifluoroacetic acid: The final step involves the addition of trifluoroacetic acid to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the bicyclic structure to a more saturated form.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or saturated bicyclic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding due to its stable and well-defined structure. It serves as a model compound for understanding the behavior of bicyclic amines in biological systems.
Medicine
In medicine, the compound has potential applications in drug development. Its stability and solubility make it a suitable candidate for the formulation of pharmaceuticals. It may also exhibit biological activity that can be harnessed for therapeutic purposes.
Industry
In the industrial sector, rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The bicyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target molecule. The trifluoroacetic acid moiety may also play a role in enhancing the compound’s binding affinity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the same bicyclic core but differ in the functional groups attached.
Aminobicyclo[2.2.1]heptane derivatives: These compounds have similar amino groups but may have different substituents on the bicyclic core.
Carboxamide derivatives: These compounds contain the carboxamide group but may have different core structures.
Uniqueness
Rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide is unique due to the combination of its bicyclic structure, amino group, carboxamide group, and trifluoroacetic acid moiety. This combination of features provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C10H13F3N2O3 |
|---|---|
Peso molecular |
266.22 g/mol |
Nombre IUPAC |
(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H12N2O.C2HF3O2/c9-7-5-2-1-4(3-5)6(7)8(10)11;3-2(4,5)1(6)7/h1-2,4-7H,3,9H2,(H2,10,11);(H,6,7)/t4-,5+,6+,7-;/m0./s1 |
Clave InChI |
QANVYSHUVXJDFF-MBWJBUSCSA-N |
SMILES isomérico |
C1[C@@H]2C=C[C@H]1[C@@H]([C@@H]2C(=O)N)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1C2C=CC1C(C2C(=O)N)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B12281018.png)

![2-[[2-(2-Aminopropanoylamino)-3-methylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12281038.png)
![4-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]morpholine](/img/structure/B12281040.png)


![disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;dihydrate](/img/structure/B12281079.png)

![N-ethyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12281087.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B12281094.png)

![(3S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B12281110.png)
